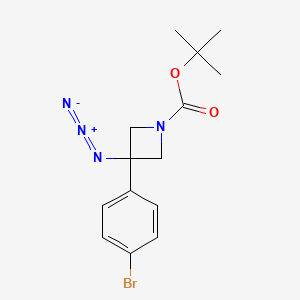

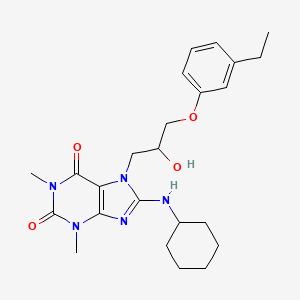

![molecular formula C20H18N2OS B2846637 2-(4-ethylphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872209-36-4](/img/structure/B2846637.png)

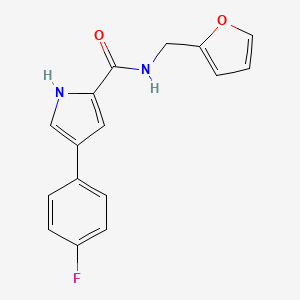

2-(4-ethylphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-ethylphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a derivative of the pyrano[2,3-d]pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Applications De Recherche Scientifique

Synthesis Methodologies

Catalyst-Free Synthesis : A remarkable approach involves the catalyst-free synthesis of diversified 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This method offers advantages such as mild reaction conditions, no need for column chromatographic purification, and high atom economy, making it eco-friendly and efficient (Brahmachari & Nayek, 2017).

Pentafluorophenylammonium Triflate (PFPAT) Catalysis : Another notable synthesis involves PFPAT as a catalyst for the construction of chromeno[2,3-d]pyrimidinone derivatives, highlighting the method's high yields, simple methodology, and greener conditions (Ghashang, Mansoor, & Aswin, 2013).

Antimicrobial Activities

In Vitro Antitubercular Activity : Novel 4H-chromeno[2,3-d]pyrimidine derivatives have demonstrated significant in vitro antitubercular and antimicrobial activities, suggesting their potential for treating tuberculosis and various bacterial infections (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Antifibrotic Agents : Synthesis of chromeno[3,4-c]pyridones and their evaluation as antifibrotic agents highlight the therapeutic potential of chromeno[2,3-d]pyrimidine derivatives in treating fibrotic diseases without harmful side effects on liver and kidney functions (Ismail & Noaman, 2005).

Fluorescence Properties

Fluorescent Coumarin Scaffolds : The development of monastrol analogs conjugated with fluorescent coumarin scaffolds represents an intriguing avenue for research, offering potential applications in fluorescence imaging and diagnostic tools (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Other Notable Properties

Chemosensor for Hg2+ Ions : The synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives has been utilized to create a colorimetric chemosensor for Hg2+ ions, showcasing an application in environmental monitoring and safety (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).

Mécanisme D'action

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

It’s known that the structure–activity relationship of similar compounds is significantly affected by the lipophilicity of the substituent at certain positions . This suggests that the compound’s interaction with its targets and any resulting changes may be influenced by its chemical structure and the nature of its substituents.

Biochemical Pathways

Similar compounds have been found to inhibit the pi3k/akt/mtor signaling cascade, which is frequently activated in different types of cancer . This suggests that the compound may affect similar pathways and have downstream effects related to cell proliferation and survival.

Pharmacokinetics

Most of the synthesized compounds similar to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study . This suggests that the compound may have favorable bioavailability.

Result of Action

Similar compounds have shown promising activity against various cancer cell lines . This suggests that the compound may have similar effects, potentially inhibiting cell growth or inducing cell death in certain types of cancer cells.

Action Environment

The antitumor activity of similar compounds was found to be significantly affected by the lipophilicity of the substituent at certain positions . This suggests that factors affecting lipophilicity, such as pH and temperature, could potentially influence the compound’s action and efficacy.

Propriétés

IUPAC Name |

2-(4-ethylphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-3-13-5-7-14(8-6-13)18-21-19-16(20(24)22-18)11-15-10-12(2)4-9-17(15)23-19/h4-10H,3,11H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCCWOVWBFZWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

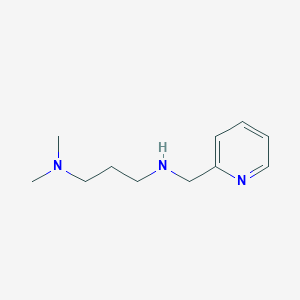

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2846560.png)

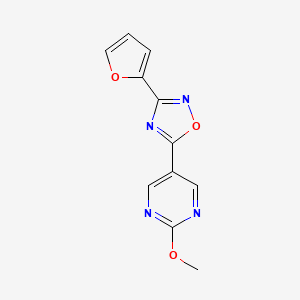

![ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2846565.png)

![3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid](/img/structure/B2846566.png)